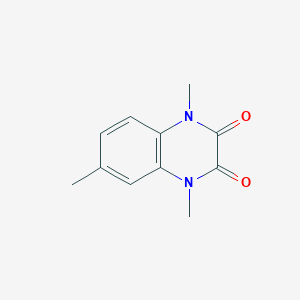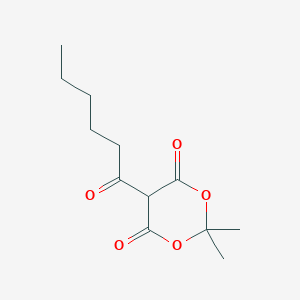![molecular formula C13H13ClO2 B8318227 4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8318227.png)
4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
描述
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and an aldehyde group attached to a tetrahydro-biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable biphenyl precursor followed by selective chlorination and hydrolysis steps. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The aldehyde group in 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro and hydroxy groups may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
相似化合物的比较
- 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of its functional groups and the tetrahydro-biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H13ClO2 |
|---|---|
分子量 |
236.69 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-hydroxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-4,8,12,16H,5-7H2 |
InChI 键 |
DQKFXPPLUISPEX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(CC1O)C=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Fluoro-6-[1,1-bis(2-pyridinyl)ethyl]pyridine](/img/structure/B8318176.png)




![2-ethyl-9-methyl-13-(2-phenylethyl)-5-(1H-pyrrol-2-yl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8318214.png)



